molecular formula C6H10N4O B1437463 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one CAS No. 1899-60-1

6-ethyl-2-hydrazinopyrimidin-4(3{H})-one

Cat. No.: B1437463
CAS No.: 1899-60-1
M. Wt: 154.17 g/mol
InChI Key: WPIOYZBFXCKCMM-UHFFFAOYSA-N
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Description

6-ethyl-2-hydrazinopyrimidin-4(3{H})-one is a heterocyclic compound containing a pyrimidine ring substituted with an ethyl group and a hydrazino group. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one typically involves the condensation of ethyl-substituted pyrimidine derivatives with hydrazine. The reaction conditions may include:

    Reagents: Ethyl-substituted pyrimidine, hydrazine hydrate

    Solvents: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-hydrazinopyrimidin-4(3{H})-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives

    Reduction: Reduction of the hydrazino group to an amino group

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxo-pyrimidine derivatives

    Reduction: Amino-pyrimidine derivatives

    Substitution: Alkylated or acylated pyrimidine derivatives

Scientific Research Applications

6-ethyl-2-hydrazinopyrimidin-4(3{H})-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds

    Biology: Potential use as a probe in biochemical assays

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds

    Industry: Use in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The hydrazino group can form covalent bonds with active site residues, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-hydrazinopyrimidin-4(3{H})-one: Lacks the ethyl group, potentially less lipophilic

    6-methyl-2-hydrazinopyrimidin-4(3{H})-one: Methyl group instead of ethyl, may have different steric and electronic effects

Uniqueness

6-ethyl-2-hydrazinopyrimidin-4(3{H})-one is unique due to the presence of the ethyl group, which can influence its lipophilicity, steric interactions, and overall biological activity compared to its analogs.

Properties

IUPAC Name

4-ethyl-2-hydrazinyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-4-3-5(11)9-6(8-4)10-7/h3H,2,7H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIOYZBFXCKCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278184
Record name 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-60-1
Record name 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1899-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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